molecular formula C17H16ClNO3S2 B2357835 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide CAS No. 2097858-30-3

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2357835
CAS No.: 2097858-30-3
M. Wt: 381.89
InChI Key: DGKPBFKFGVPCQH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H16ClNO3S2 and its molecular weight is 381.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and related compounds have been investigated for their potential as inhibitors for mild steel corrosion in acidic solutions. Their effectiveness is attributed to the formation of a protective layer on the metal surface, following Langmuir adsorption isotherm models. This application is crucial for extending the lifespan of metal structures in corrosive environments (Hari Kumar Sappani & S. Karthikeyan, 2014).

Synthesis and Derivatization

Synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involve the transformation of 3-arylsulfonyl heterocycles through chlorosulfonation. This process enables the production of novel compounds with potential applications in pharmaceuticals and materials science. Such sulfonamides serve as precursors for further chemical modifications, expanding the utility of these compounds in synthesizing a wide range of derivatives (G. Hartman & W. Halczenko, 1990).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives , including those with thiazole and imidazo[2,1-b]thiazole moieties, have shown significant antimicrobial and antiproliferative activities. Such compounds are synthesized for potential use in combating bacterial infections and cancer cell growth. Their efficacy against specific cancer cell lines highlights the potential for these compounds in therapeutic applications (Shimaa M. Abd El-Gilil, 2019).

Decontamination Applications

N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide demonstrates efficacy in decontaminating simulants of sulfur mustard, a chemical warfare agent. This application is particularly relevant for civilian and military protective measures, offering a method to neutralize toxic compounds effectively (P. K. Gutch, R. K. Shrivastava, & D. K. Dubey, 2007).

Glycosidase Inhibitors

Furan C-nucleosides and their derivatives have been explored for their potential as moderate inhibitors of α-L-fucosidase. This enzyme plays a significant role in various biological processes, and its inhibition could have therapeutic implications in diseases where fucosidase activity is dysregulated (Victor Ulgar et al., 2003).

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S2/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKPBFKFGVPCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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